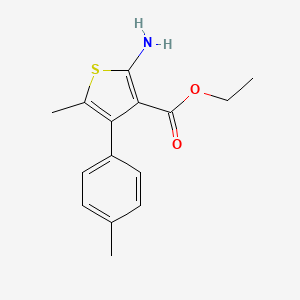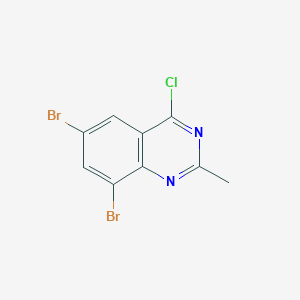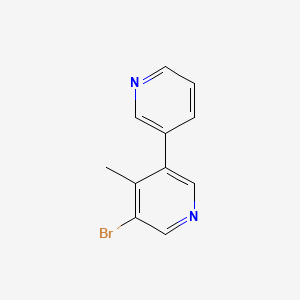
3-Chloro-1,7-naphthyridine
Vue d'ensemble
Description
3-Chloro-1,7-naphthyridine is a chemical compound used in scientific research . It exhibits diverse applications, including drug development and organic synthesis, due to its unique properties and structural versatility.
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes 3-Chloro-1,7-naphthyridine, has been covered in various studies . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . The synthesis of 1,5-naphthyridines involves various strategies such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 3-Chloro-1,7-naphthyridine is similar to other naphthyridines, which are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Applications De Recherche Scientifique
Amination Reactions
3-Chloro-1,7-naphthyridine has been utilized in the synthesis of amino-naphthyridines through amination reactions. This involves treating 3-chloro-1,7-naphthyridine with potassium amide in liquid ammonia, which results in the formation of 3-amino-1,7-naphthyridine. This process is significant for the preparation of various naphthyridine derivatives used in chemical research and pharmaceutical applications (Plas, Woźniak, & Veldhuizen, 2010).
Synthesis of Complex Molecules
The compound has been pivotal in synthesizing complex molecules like 2,7-diamido-1,8-naphthyridines. This involves the catalytic amidation between 3-chloro-1,7-naphthyridine and primary amides, yielding products with functional group tolerance, which are useful in creating diverse molecular structures for potential applications in medicinal chemistry and material sciences (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).
Ligand Preparation for Metal Complexes
3-Chloro-1,7-naphthyridine serves as a building block for preparing ligands used in constructing metal complexes. Such complexes find applications in catalysis, material science, and as potential therapeutic agents. The synthesis involves creating bidentate and tridentate ligands, which are then treated with metal salts to form the corresponding complexes (Singh & Thummel, 2009).
Antibacterial and Antifungal Applications
Derivatives of 3-Chloro-1,7-naphthyridine have been explored for their antimicrobial properties. Synthesized compounds have shown considerable activity against various bacterial and fungal strains, indicating potential use in developing new antimicrobial agents (Adem et al., 2022).
Role in Heterocyclic Compound Synthesis
The compound is used in synthesizing heterocyclic compounds with potential biological activity. These compounds, derived from 3-chloro-1,7-naphthyridine, have shown to exhibit properties that could be leveraged in pharmacological research (Ayoub & Saleh, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, which includes 3-Chloro-1,7-naphthyridine, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The focus of future research could be on the collection of recent advances in the synthesis, reactivity, and applications of the 1,5-naphthyridines .
Propriétés
IUPAC Name |
3-chloro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDZNYWVWGWTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=C(C=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)








![5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B3262101.png)

![(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid](/img/structure/B3262116.png)
